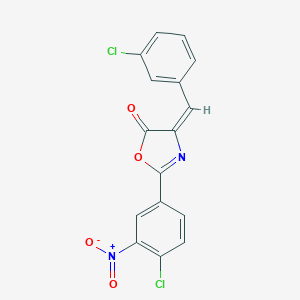
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CBNP, is a chemical compound widely used in scientific research. It belongs to the family of oxazolones and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, leading to changes in their electronic structure and reactivity. This can result in the generation of reactive oxygen species, which can cause damage to cells and tissues. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of cells against oxidative stress. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for detecting metal ions. It is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the use of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of research is the development of new methods for synthesizing this compound and other oxazolones. Additionally, the use of this compound as a catalyst for organic reactions and as a fluorescent probe for detecting other analytes is an area of ongoing research.
Méthodes De Synthèse
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with 4-chloro-3-nitroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl acetoacetate to yield this compound. Other methods include the reaction of 3-chlorobenzaldehyde with 4-chloro-3-nitrophenylhydrazine in the presence of ethanol and acetic acid.
Applications De Recherche Scientifique
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy and as a catalyst for various organic reactions. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propriétés
Formule moléculaire |
C16H8Cl2N2O4 |
|---|---|
Poids moléculaire |
363.1 g/mol |
Nom IUPAC |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-3-1-2-9(6-11)7-13-16(21)24-15(19-13)10-4-5-12(18)14(8-10)20(22)23/h1-8H/b13-7+ |
Clé InChI |
BSHRLOROWDNKHJ-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)